molecular formula C12H9F3N2S B2986074 2-(Benzylthio)-4-(trifluoromethyl)pyrimidine CAS No. 648427-26-3

2-(Benzylthio)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2986074
CAS No.: 648427-26-3
M. Wt: 270.27
InChI Key: OBIPCIHWFZOVSQ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4-(trifluoromethyl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a benzylthio group at the 2-position and a trifluoromethyl group at the 4-position

Scientific Research Applications

2-(Benzylthio)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as enhanced stability and bioactivity.

Mechanism of Action

Future Directions

The future directions for the study and use of “2-(Benzylthio)-4-(trifluoromethyl)pyrimidine” would depend on its properties and potential applications. Trifluoromethyl-containing compounds are of significant interest in the fields of medicinal chemistry and agrochemicals due to their unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4-(trifluoromethyl)pyrimidine typically involves the introduction of the benzylthio and trifluoromethyl groups onto a pyrimidine ring. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative is reacted with benzylthiol and a trifluoromethylating agent under specific conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Benzylthio)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at the 5-position.

    2-(Phenylthio)-4-(trifluoromethyl)pyrimidine: Similar structure but with a phenylthio group instead of a benzylthio group.

Uniqueness

2-(Benzylthio)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the benzylthio and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzylthio group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-benzylsulfanyl-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2S/c13-12(14,15)10-6-7-16-11(17-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIPCIHWFZOVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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